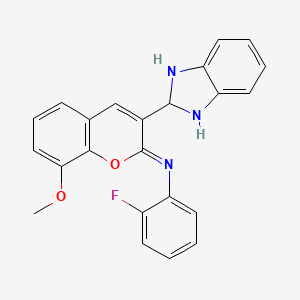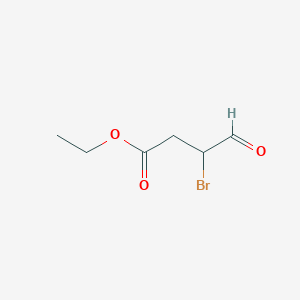
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine, also known as 5-MSPP, is an important organic compound that has been widely studied in recent years due to its unique chemical and physical properties. 5-MSPP is a member of the pyrimidine family and is a derivative of the amino acid methionine. It has been used in a variety of scientific research applications, ranging from drug discovery to biochemistry. 5-MSPP has also been found to have a number of biochemical and physiological effects when administered in laboratory experiments.
科学的研究の応用
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine has a wide range of scientific research applications. It has been used in drug discovery and development, as it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been used in biochemistry, as it is a key component of the biosynthesis of methionine and other sulfur-containing amino acids. Additionally, this compound has been used in the study of protein-protein interactions, as it has been found to be an effective inhibitor of the enzyme dihydrofolate reductase.
作用機序
The exact mechanism of action of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine is still not fully understood. However, it is believed that this compound acts by binding to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate. This inhibition of dihydrofolate reductase prevents the synthesis of tetrahydrofolate, leading to a decrease in the synthesis of methionine and other sulfur-containing amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a number of beneficial effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound has been found to be an effective inhibitor of dihydrofolate reductase, which leads to a decrease in the synthesis of methionine and other sulfur-containing amino acids.
実験室実験の利点と制限
The use of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine in laboratory experiments has a number of advantages and limitations. One of the major advantages of this compound is its high solubility in water, which makes it easy to use in a variety of experiments. Additionally, this compound is relatively stable, making it suitable for long-term storage. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound is toxic in high concentrations, and the synthesis of this compound is complex and time-consuming.
将来の方向性
There are a number of potential future directions for the use of 5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine in scientific research. One potential direction is the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, this compound could be used to study protein-protein interactions and the biosynthesis of methionine and other sulfur-containing amino acids. Finally, this compound could be used to develop new methods for synthesizing other compounds, such as piperazine and 5-methylthio-2-pyrimidinecarboxaldehyde.
合成法
5-methyl-2-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidine can be synthesized by a variety of methods, including the condensation reaction of piperazine and 5-methylthio-2-pyrimidinecarboxaldehyde. This reaction is typically carried out in anhydrous conditions at temperatures of 80-90°C, and yields this compound in good yields. Other methods for synthesizing this compound include the reaction of 5-methylthio-2-pyrimidinecarboxaldehyde with N-methylpiperazine, the reaction of 5-methylthio-2-pyrimidinecarboxaldehyde with piperazine hydrate, and the reaction of 5-methylthio-2-pyrimidinecarboxaldehyde with N-methylpiperazine hydrochloride.
特性
IUPAC Name |
5-methyl-2-methylsulfanyl-4-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-8-7-12-10(15-2)13-9(8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEPXXMCZSBNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N2CCNCC2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B6463271.png)
![1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6463273.png)
![7-methoxy-3-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6463280.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(diphenylmethyl)acetamide](/img/structure/B6463283.png)
![7-tert-butyl-1-[(3,5-difluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B6463288.png)

![2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione](/img/structure/B6463296.png)
![(2E,5E)-2,5-bis[(4-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B6463327.png)
![1-(2-{4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6463334.png)


![5-fluoro-6-methyl-2-[5-(oxane-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6463350.png)
![4-[5-(pyridin-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B6463356.png)
![2-[5-(3-methylpyridin-2-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6463364.png)